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Introduction

Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine is a novel aminosterol
antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias[1][2]. This discovery
was the result of investigating the robust immune systems of primitive vertebrates|3].
Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against
both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial
properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of
new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique
chemical structure, a conjugate of a cholestane steroid and the polyamine spermidine,
underpins its diverse biological activities. Squalamine lactate is the salt form developed for
clinical investigation. This technical guide provides an in-depth overview of the discovery,
experimental protocols, quantitative data, and mechanisms of action of squalamine lactate.

Data Presentation
Antimicrobial Activity

The antimicrobial efficacy of squalamine has been quantified against a range of pathogens.
The following table summarizes its Minimum Inhibitory Concentrations (MICs).
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Microorganism Strain MIC (pg/mL) Reference
Escherichia coli ATCC 25922 2
Pseudomonas

_ ATCC 27853 8
aeruginosa
Staphylococcus

ATCC 25923 2
aureus
Streptococcus o
_ Clinical Isolate 32

pneumoniae
Candida albicans DSM 1386 8-16
Aspergillus niger ATCC 16404 8-16

Anti-Angiogenic Activity

Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-

angiogenic properties. Key quantitative data are presented below.

Cell

Assay . Parameter Value Reference
Line/Model
Endothelial Cell
o HUVEC IC50 0.5 uM
Proliferation
VEGF-induced % Inhibition (at
) ) HUVEC ~90%
Proliferation 3.2 uM)
bFGF-induced % Inhibition (at
_ _ RBE-4 89.0%
Proliferation 50 pg/mL)
PDGF-induced % Inhibition (at
RBE-4 87.5%

Proliferation

50 pg/mL)

Clinical Trial Data: ENT-01 (Synthetic Squalamine) for

Parkinson's Disease
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A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential

in Parkinson's disease, particularly for non-motor symptoms like constipation.

Clinical Trial

Number of

Primary

. ) Key Finding Reference
Phase Patients Endpoint
Change in Significant
complete increase in
Phase 2b 150 spontaneous weekly CSBMs
(KARMET) bowel (3.2 vs 1.2 for
movements placebo, p <
(CSBMs) 0.001)
Well-tolerated;
most common
Phase 2b 150 Safety and adverse events
(KARMET) Tolerability were nausea
(34.4%) and
diarrhea (19.4%)
Improvement of
3.4 points (vs 2.0
Phase 2b 28 (with Change in
for placebo) 6
(KARMET) dementia) MMSE scores
weeks post-
treatment
Improvement
from 6.5t0 1.7
Phase 2b 11 (with Change in (vs 6.3 to 4.4 for
(KARMET) psychosis) SAPS-PD scores  placebo) 6
weeks post-
treatment

Experimental Protocols
Isolation and Purification of Squalamine from Squalus

acanthias
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The original method for isolating squalamine as described by Moore et al. (1993) involves a
multi-step purification process from the stomach and liver tissues of the dogfish shark. The
following is a representative protocol based on the published literature.

1. Tissue Extraction:
» Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.
o Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.

o Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to
capture hydrophobic and amphiphilic molecules, including squalamine.

» Elute the bound molecules with a gradient of acetonitrile in water containing 0.1%
trifluoroacetic acid (TFA).

2. Size-Exclusion Chromatography:

o Concentrate the active fractions from the C18 elution and apply to a size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.

o Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify
the fractions containing squalamine.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

» Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-
HPLC column.

o Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be
5% to 60% acetonitrile over 60 minutes.

» Collect fractions and assay for antimicrobial activity to identify the squalamine-containing
peak.

4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):

o Further purify the active fraction from RP-HPLC using a strong cation-exchange column.
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o Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH
3.0).

o Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in
the equilibration buffer).

» The positively charged squalamine will elute at a characteristic salt concentration.
5. Final Purification:

 Afinal polishing step using a different selectivity RP-HPLC column (e.g., C4) can be
employed to achieve high purity.

e The final product can be lyophilized and stored at -20°C.

Endothelial Cell Proliferation Assay

This assay is used to determine the effect of squalamine on the proliferation of endothelial
cells, a key process in angiogenesis.

1. Cell Culture:

e Culture Human Umbilical Vein Endothelial Cells (HUVECS) in endothelial growth medium
(EGM) supplemented with growth factors and fetal bovine serum (FBS).

¢ Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Assay Procedure:

e Seed HUVECSs into 96-well plates at a density of 5,000 cells per well and allow them to
adhere overnight.

o Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to
synchronize their cell cycle.

o Treat the cells with various concentrations of squalamine lactate in the presence or
absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF)
(typically 50 ng/mL).
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Incubate for 48-72 hours.

3. Proliferation Measurement:

Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which
measures mitochondrial activity as an indicator of cell viability and proliferation.

Alternatively, direct cell counting or DNA quantification methods (e.g., CYyQUANT assay) can
be used.

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathways and Mechanisms of Action
Anti-Angiogenic Mechanism

Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling
cascades within endothelial cells. It is understood to interact with intracellular calmodulin and
inhibit the Na+/H+ exchanger, leading to a disruption of the downstream signaling required for
proliferation and migration.

/l Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR
[label="VEGFR", fillcolor="#FBBCO05", fontcolor="#202124"]; Squalamine [label="Squalamine”,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin”,
fillcolor="#34A853", fontcolor="#FFFFFF"]; NHE3 [label="Na+/H+ Exchanger 3",
fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_pH [label="Intracellular
pH\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK
Pathway\n(p42/p44)", fillcolor="#FBBCO05", fontcolor="#202124"]; FAK [label="Focal
Adhesion\nKinase (FAK)", fillcolor="#FBBCO05", fontcolor="#202124"]; Actin_Stress_Fibers
[label="Actin Stress Fiber\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation
[label="Cell Proliferation”, shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration
[label="Cell Migration”, shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

/I Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> MAPK_Pathway [label="Activates"];
VEGFR -> FAK [label="Activates"]; MAPK_Pathway -> Proliferation; FAK ->
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Actin_Stress_Fibers; Actin_Stress_Fibers -> Migration; Proliferation -> Angiogenesis; Migration
-> Angiogenesis; Squalamine -> Calmodulin [label="Binds & Relocates", color="#34A853"];
Squalamine -> NHES3 [label="Inhibits", color="#34A853"]; Calmodulin -> MAPK_Pathway
[style=dashed, arrowhead=tee, label="Inhibits", color="#34A853"]; NHE3 -> Intracellular_pH;
Intracellular_pH -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Disrupts",
color="#34A853"]; } .dot Squalamine's anti-angiogenic signaling pathway.

Antimicrobial Mechanism

Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria.
In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-
positive bacteria, it causes depolarization of the cell membrane, leading to cell death.

Gram-Negative Bacteria Gram-Positive Bacteria

Outer Membrane
(LPS)

Click to download full resolution via product page
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Mechanism of ENT-01 in Parkinson's Disease

In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to
act by displacing alpha-synuclein aggregates from nerve cell membranes in the enteric nervous
system, thereby restoring normal neuronal function.

// Nodes AlphaSynuclein [label="Alpha-Synuclein\nAggregates", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Neuronal_Membrane [label="Enteric Neuronal\nMembrane",
fillcolor="#FBBCO05", fontcolor="#202124"]; ENTO1 [label="ENT-01\n(Squalamine)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Binding [label="Membrane Binding",
fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Dysfunction [label="Neuronal
Dysfunction\n(e.g., Constipation)”, shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Restored_Function [label="Restored Neuronal\nFunction”, shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Edges AlphaSynuclein -> Neuronal_Membrane [label="Binds to"]; Neuronal_Membrane ->
Neuronal_Dysfunction [label="Leads to"]; ENTO1 -> Neuronal_Membrane [label="Displaces
Aggregates", color="#34A853"]; Neuronal_Membrane -> Restored_Function [label="Results
in"]; } .dot Proposed mechanism of ENT-01 in Parkinson's disease.

Conclusion

Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has
demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and anti-
angiogenic properties have paved the way for its investigation into a wide range of therapeutic
areas, from infectious diseases to oncology and neurodegenerative disorders. The
development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing
potential of this unique aminosterol. This technical guide provides a foundational understanding
for researchers and drug development professionals interested in further exploring the
therapeutic applications of squalamine and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15565388#squalamine-lactate-
discovery-from-dogfish-shark]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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